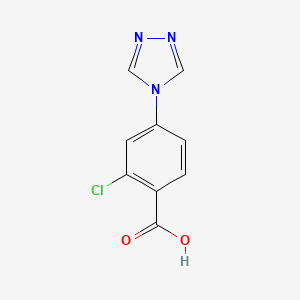

2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

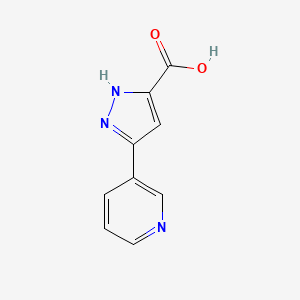

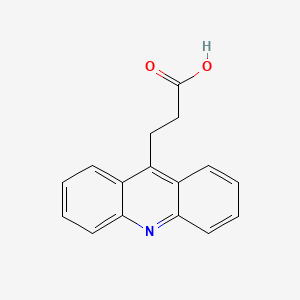

The compound 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid is a chemical that features a benzoic acid moiety linked to a triazole ring. The benzoic acid component is known to be approximately planar, as evidenced by the structure of a related compound, where the dihedral angle between the carboxy group and the benzene ring is very small, indicating minimal twisting or bending of the structure .

Synthesis Analysis

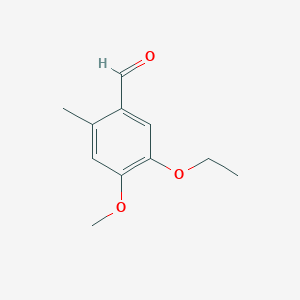

An innovative method for synthesizing benzoic acid derivatives involves the conversion of (Z)-3-chloro-3-arylacrylic acids to their corresponding benzoic acids. This transformation is achieved by stirring the acrylic acids in POCl3 at elevated temperatures. Although the specific synthesis of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid is not detailed, this method could potentially be applied to synthesize similar benzoic acid derivatives, which could then be further reacted with amino-triazoles to yield triazolyl benzoic acids .

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is characterized by the planarity of the benzoic acid moiety. In a closely related compound, the benzoic acid molecule is nearly flat, which suggests that the 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid might also exhibit a similar planar structure. This planarity is crucial for the formation of hydrogen bonds and other intermolecular interactions in the crystal lattice .

Chemical Reactions Analysis

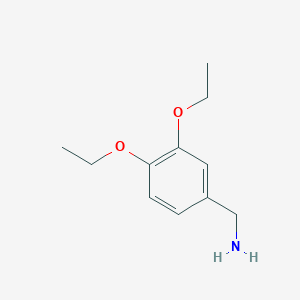

While the specific chemical reactions of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid are not provided, the synthesis of related compounds involves condensation reactions between benzoic acids and amino-triazoles. This suggests that the compound could potentially participate in similar condensation reactions, leading to the formation of various heterocyclic structures, such as s-triazolo[3,4-b][1,3,4]thiadiazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives can be inferred from related compounds. For instance, the crystal structure of a similar benzoic acid derivative reveals the presence of hydrogen bonding, which contributes to the stability of the crystal lattice. The compound forms a centrosymmetric unit in the crystal, linked by hydrogen bonds into a tape structure. Additionally, weak π-π stacking and C-H∙∙∙π interactions are observed, which could be indicative of the behavior of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid in the solid state .

Applications De Recherche Scientifique

Chemical Synthesis and Derivative Applications 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid is a precursor in the synthesis of various chemical compounds with potential applications in materials science and pharmaceuticals. Sahi et al. (2014) demonstrated its use in an unprecedented method for converting (Z)-3-chloro-3-arylacrylic acids to corresponding benzoic acids, which further react to produce s-triazolo[3,4-b][1,3,4]thiadiazoles in high yields, indicating its utility in creating structurally diverse compounds for various applications (Sahi, Bhardwaj, & Paul, 2014).

Antifungal and Antimicrobial Activities Li et al. (2010) synthesized a series of triorganotin (4H-1,2,4-triazol-4-yl)benzoates and demonstrated their significant antifungal activities against a range of fungal species, showcasing the potential pharmaceutical applications of compounds derived from 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid (Li et al., 2010).

Metal-Organic Frameworks (MOFs) and Coordination Chemistry The compound is also used in the development of metal-organic frameworks (MOFs) and coordination complexes with potential applications in catalysis, gas storage, and separation technologies. Lincke et al. (2009) reported the synthesis of halogeno(triazolyl)zinc complexes that serve as molecular building blocks for MOFs, highlighting the structural versatility and potential industrial applications of these materials (Lincke, Lässig, & Krautscheid, 2009).

Luminescent Materials Another area of interest is the development of luminescent materials. Wang et al. (2018) synthesized supramolecular transition metal(II) complexes based on triazole-benzoic acid derivatives, demonstrating their potential in creating materials with unique photoluminescent properties for use in sensing, imaging, and optoelectronic devices (Wang et al., 2018).

Safety And Hazards

Orientations Futures

The future directions for the research and development of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid and its hybrids could involve their use as a structural optimization platform for the design and development of more selective and potent anticancer molecules . This is based on the in vitro cytotoxic evaluation indicating that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .

Propriétés

IUPAC Name |

2-chloro-4-(1,2,4-triazol-4-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O2/c10-8-3-6(13-4-11-12-5-13)1-2-7(8)9(14)15/h1-5H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCFSKUCISZXKOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=NN=C2)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390347 |

Source

|

| Record name | 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid | |

CAS RN |

842977-29-1 |

Source

|

| Record name | 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6-tert-Butyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid](/img/structure/B1307033.png)

![(6-Oxo-8,10a-epoxy-3,4,7,8,10a,10b-hexahydro-2H,-6aH-[1,3]oxazino[2,3-a]isoindol)-7-carboxylic acid](/img/structure/B1307054.png)